5-Decyne
CAS No.: 1942-46-7
Cat. No.: VC21232749
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1942-46-7 |
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Molecular Formula | C10H18 |
Molecular Weight | 138.25 g/mol |
IUPAC Name | dec-5-yne |
Standard InChI | InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 |
Standard InChI Key | JWBQJUFCNOLNNC-UHFFFAOYSA-N |
SMILES | CCCCC#CCCCC |
Canonical SMILES | CCCCC#CCCCC |
Boiling Point | 177.0 °C |
Melting Point | -73.0 °C |
Introduction
Chemical Identity and Structure
5-Decyne, also known as dibutylethyne or dec-5-yne, is a type of alkyne with a triple bond positioned at its fifth carbon atom. The '5-' in its name indicates the location of the triple bond in the carbon chain . With the molecular formula C₁₀H₁₈, 5-decyne forms a group of symmetric alkynes alongside 4-octyne, 3-hexyne, and 2-butyne . Its chemical structure consists of two butyl groups connected by an acetylenic bond (C≡C), resulting in a linear molecule with a central triple bond .
The structural representation can be expressed as:
CH₃(CH₂)₃C≡C(CH₂)₃CH₃
This internal alkyne demonstrates the characteristic properties of hydrocarbon compounds with triple bonds, while its symmetric nature provides unique reactivity patterns in various chemical transformations .
Physical and Chemical Properties
5-Decyne presents as a clear, colorless liquid with a petrol-like odor . Its physical and chemical properties have been well-documented across multiple sources, as summarized in the following table:
The compound is stable under recommended storage conditions but is incompatible with oxidizing agents . Its relatively high boiling point compared to similar-sized alkanes reflects the stronger intermolecular forces characteristic of alkynes .
Synthesis Methods
Alkylation of Acetylide Anions
One of the primary methods for synthesizing 5-decyne involves the alkylation of acetylide anions. In this approach, terminal alkynes are converted to their corresponding anions, which then react with alkyl halides to form internal alkynes .
For example, 5-decyne can be specifically synthesized by treating hex-1-yne with a strong base such as sodium amide (NaNH₂) to form the corresponding acetylide anion, followed by reaction with 1-bromobutane :
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Hex-1-yne + NaNH₂ → Sodium hex-1-ynide + NH₃
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Sodium hex-1-ynide + 1-bromobutane → Dec-5-yne + NaBr
This methodology represents a general approach for preparing substituted alkynes from simpler precursors . The reaction shows excellent yields (typically >90%) when primary alkyl halides are used .
Alternative Synthetic Routes
Alternative synthetic approaches have been documented in the chemical literature. For instance, symmetrical internal alkynes like 5-decyne can also be prepared by:
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Coupling reactions of terminal alkynes using copper catalysts (Glaser coupling)
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Reductive coupling of alkynes
These various synthetic pathways offer flexibility in the preparation of 5-decyne for different applications and research purposes .
Applications and Uses
5-Decyne has found applications across several industrial and research fields due to its unique structure and properties:
Industrial Applications
The compound is utilized in electronic and semiconductor industries, where its properties make it valuable for specialized applications . Its stability and defined structure make it suitable for use in manufacturing processes that require precise chemical characteristics .
Chemical Intermediates
5-Decyne serves as an important chemical intermediate in the synthesis of various compounds, including:
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5-decanone
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(Z)-5-ethyl-6-decene
These derivatives find applications in organic synthesis, pharmaceutical development, and material science .
Research Applications
In research settings, 5-decyne is used as:
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A model compound for studying alkyne chemistry
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A precursor in the development of surfactants and specialty chemicals
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A component in cross-linking agents for stabilizing α-helical structures in peptides
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A reference standard in analytical chemistry and spectroscopy
Toxicological Properties and Environmental Fate
Toxicological Assessment
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Potential for skin and eye irritation based on its corrosive classification
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Low to moderate acute toxicity via dermal exposure routes (LD50 > 2000 mg/kg in rabbits for related compounds)
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Low biodegradation rate, suggesting potential environmental persistence
Environmental Considerations
Environmental studies have indicated that compounds with similar structures to 5-decyne may exhibit:
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Low water solubility, limiting dispersion in aquatic environments
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Potential for bioaccumulation based on its hydrophobic nature
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Practical non-toxicity to fish (LC50 > 147 mg/L at 96 hours for related compounds)
It is classified as Water Hazard Class 3 (WGK 3) in Germany, indicating a severe hazard to water bodies .
Research Findings and Analytical Methods
Spectroscopic Characterization
5-Decyne can be characterized using various analytical techniques:
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Infrared (IR) spectroscopy shows characteristic absorption bands for the C≡C stretching vibration
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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¹H NMR reveals characteristic signals for the methylene groups adjacent to the triple bond
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¹³C NMR shows distinctive signals for the sp-hybridized carbons of the triple bond
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Mass spectrometry allows for molecular weight confirmation and fragmentation pattern analysis
Related Research Applications
Recent research has explored the use of acetylenic compounds like 5-decyne in various applications:
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